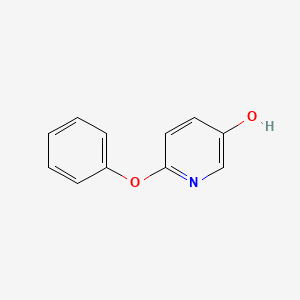

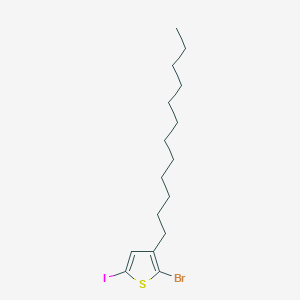

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride

Übersicht

Beschreibung

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride, commonly known as 2CP-HCl, is an organic compound with a wide range of applications in scientific research. It is a powerful agonist of the 5-HT2A receptor, a serotonin receptor involved in multiple physiological functions. 2CP-HCl is also known to have psychostimulant and hallucinogenic effects, making it an important tool for studying the effects of serotonin on behavior.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Analytical Approaches

Organochlorine Compounds in Aquatic Environments Studies on chlorophenols, which share the chlorinated aromatic characteristic with 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride, highlight moderate toxic effects to aquatic and mammalian life. The persistence and bioaccumulation potential of these compounds depend significantly on environmental conditions and the presence of biodegrading microflora. Such insights underscore the environmental considerations necessary when dealing with chlorinated compounds, including disposal and potential ecological impacts (Krijgsheld & Gen, 1986).

Analysis and Trends in Herbicide Toxicity A scientometric review on the toxicity and mutagenicity of the herbicide 2,4-D, another organochlorine compound, leverages a quantitative method to visualize global research trends and identify gaps in current knowledge. Such analyses can inform future research directions for similar compounds, emphasizing the importance of molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment from Pesticide Production Research on treating wastewater from pesticide production, which includes various toxic pollutants like 2,4-D and its analogs, explores biological processes and activated carbon for effective removal. These findings are crucial for mitigating environmental contamination risks associated with the production and use of chlorinated compounds (Goodwin, Carra, Campo, & Soares, 2018).

Potential Toxicity Mechanisms

Toxicity Evaluation of Thiophene Analogues The examination of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, for potential carcinogenicity, through in vitro assays, underscores the importance of structural analysis and biological activity assessment for chemical compounds, including those with chlorinated phenyl groups. This approach can help predict the toxicity of new or less studied compounds (Ashby, Styles, Anderson, & Paton, 1978).

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2.ClH/c17-14-7-6-13(10-15(14)18)16(11-19)20-9-8-12-4-2-1-3-5-12;/h1-7,10,16,20H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRQAQOAYVOCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride | |

CAS RN |

1440535-58-9 | |

| Record name | Benzeneacetonitrile, 3,4-dichloro-α-[(2-phenylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

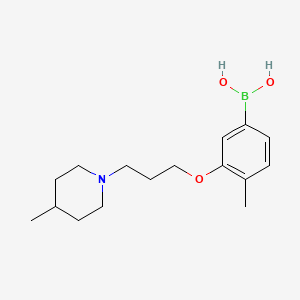

![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)

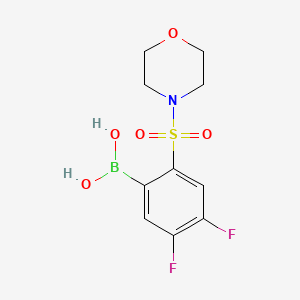

![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)

![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)